molecular formula C10H8N2O3 B8650309 3-methoxy-8-nitroquinoline

3-methoxy-8-nitroquinoline

Cat. No. B8650309
M. Wt: 204.18 g/mol
InChI Key: PCTFELFGMDQSGH-UHFFFAOYSA-N
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Patent
US09242943B2

Procedure details

In a manner analogous to that described in Example 30 a) the alkylation of the 8-nitro-quinolin-3-ol (CAS25369-37-3) with iodomethane yielded the title compound as a yellow solid (yield 26%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][C:10]([OH:14])=[CH:9]2)([O-:3])=[O:2].I[CH3:16]>>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][C:10]([O:14][CH3:16])=[CH:9]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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